7-[Phenyl(phenylamino)methyl]quinolin-8-ol
Overview
Description
7-[Phenyl(phenylamino)methyl]quinolin-8-ol is a chemical compound with the linear formula C22H17N3O3 . It is also known by its CAS number 5335-95-5 .
Synthesis Analysis
The synthesis of this compound and similar compounds has been studied. For instance, a Zn transition metallic complex on functionalized mesopore silica MCM-41 has been used as an effective, recoverable, and thermally stable heterogeneous nanocatalyst in the formation of the C-C bond . The synthesis was performed by the three-component reaction of Betti from aromatic aldehydes, type II amines, and 8-hydroxyquinoline and 1-naphthol in the presence of the MCM-41-tryptophan-Zn nanocatalyst under reflux conditions .Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C22H17N3O3 . The molecular weight of the compound is 371.399 .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 340.42 . It is a solid at room temperature and should be stored in a dark place, in an inert atmosphere, at 2-8°C .Scientific Research Applications
Anticancer and Antimicrobial Properties
A study on benzo[d]thiazolyl substituted-2-quinolone hybrids, closely related to 7-[Phenyl(phenylamino)methyl]quinolin-8-ol, revealed significant anticancer activity. These compounds, particularly one labeled as 8f, showed pronounced cytotoxicity against MCF-7 and WRL68 cancer cells. Additionally, certain compounds exhibited notable in vitro antibacterial activity, especially against Gram-negative bacteria like E. coli (Bolakatti et al., 2020).
Photochemical Properties for Bistable Switches
Research on 7-hydroxyquinoline based Schiff bases, structurally similar to this compound, indicates their potential as bistable switches. These compounds exhibit tautomeric forms and, upon irradiation, demonstrate a rotation around a specific bond, indicative of suitability for bistable switching applications (Georgiev et al., 2021).
Synthesis and Antibacterial Screening of Transition Metal Complexes
A novel ligand, similar to this compound, was synthesized and used to form metal-ligand complexes with transition metals like Co, Mn, Cu, Ni, and Zn. These complexes demonstrated good antibacterial activity, particularly against both Gram-positive and Gram-negative bacteria (Tihile & Chaudhari, 2020).
Spectral Characterization and Antimicrobial Studies
Cu(II), Ni(II), and Co(II) azo chelates of a derivative similar to this compound were synthesized and characterized. These metal complexes were evaluated for their antimicrobial efficacy, showcasing their potential in this field (Alothman et al., 2020).
Inhibitory Activity in Cancer Cell Lines
A compound structurally akin to this compound, labeled NSC 66811, was identified as an inhibitor of the MDM2-p53 interaction in cancer cells. This interaction is crucial in many cancer types, indicating the compound's potential as a cancer therapeutic agent (Lu et al., 2006).
Safety and Hazards
properties
IUPAC Name |
7-[anilino(phenyl)methyl]quinolin-8-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O/c25-22-19(14-13-17-10-7-15-23-21(17)22)20(16-8-3-1-4-9-16)24-18-11-5-2-6-12-18/h1-15,20,24-25H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTNAVATYWOEDMK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=C(C3=C(C=CC=N3)C=C2)O)NC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30277167 | |
Record name | 7-[phenyl(phenylamino)methyl]quinolin-8-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30277167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
5335-95-5 | |
Record name | NSC1008 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1008 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 7-[phenyl(phenylamino)methyl]quinolin-8-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30277167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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